4-Methoxy Propranolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

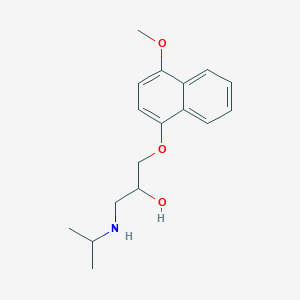

1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939925 |

Source

|

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18507-09-0 |

Source

|

| Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 4-Methoxy Propranolol

This guide provides a comprehensive overview of the synthetic pathway for this compound, a significant derivative of the widely recognized beta-blocker, Propranolol. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, intended for researchers and professionals in drug development and organic synthesis.

Introduction to this compound

Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of various cardiovascular conditions.[1][2][3] Its metabolism in the body leads to several byproducts, including hydroxylated derivatives.[1] this compound serves as a crucial chemical intermediate for synthesizing 4-Hydroxy Propranolol, a major metabolite of Propranolol.[4][5][6] Understanding the synthesis of this compound is therefore valuable for studying the metabolic pathways of Propranolol and for accessing its derivatives for pharmacological research.[7][8]

The molecular structure of this compound is formally known as 1-[(4-Methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol.[9]

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₁₇H₂₃NO₃ | 289.37 g/mol | 18507-09-0 |

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxy-1-naphthol. This pathway is an adaptation of the general synthesis for aryloxypropanolamine beta-blockers.[10][11]

The core transformation involves:

-

Formation of a glycidyl ether: An O-alkylation reaction between 4-methoxy-1-naphthol and epichlorohydrin.

-

Epoxide ring-opening: A nucleophilic addition of isopropylamine to the intermediate glycidyl ether.

Caption: General two-step synthesis of this compound.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-((4-Methoxy-1-naphthalenyl)oxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)

This step involves the formation of a glycidyl ether through the reaction of 4-methoxy-1-naphthol with epichlorohydrin in the presence of a base. This is a variation of the Williamson ether synthesis, where the phenoxide ion acts as the nucleophile.

Protocol:

-

Reagent Preparation: To a solution of 4-methoxy-1-naphthol in a suitable solvent such as 2-butanone or acetone, add a base like anhydrous potassium carbonate (K₂CO₃).[10] The base is crucial for deprotonating the hydroxyl group of the naphthol to form the more nucleophilic naphthoxide ion.

-

Reaction: Add epichlorohydrin to the mixture. The reaction is typically heated to reflux for several hours (e.g., 3-8 hours) to ensure complete consumption of the starting naphthol, which can be monitored by Thin Layer Chromatography (TLC).[10][12]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure glycidyl ether intermediate.[10]

Causality and Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like 2-butanone are preferred to dissolve the reactants and facilitate the S_N2 reaction without interfering with the nucleophile.

-

Base: Potassium carbonate is a common and effective base for this transformation. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

-

Excess Epichlorohydrin: Using an excess of epichlorohydrin can help drive the reaction to completion but may also lead to side products if not controlled.[13]

Step 2: Synthesis of this compound

The final step is the ring-opening of the epoxide intermediate with isopropylamine. This reaction is a nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring.[14][15]

Protocol:

-

Reaction Setup: Dissolve the purified glycidyl ether from Step 1 in an excess of isopropylamine. A small amount of water can sometimes be added to facilitate the reaction.[10]

-

Reaction Conditions: The mixture is heated to reflux for a period of 1 to 4 hours.[10] The progress of the reaction can be monitored by TLC. Microwave irradiation has been shown to significantly reduce the reaction time for similar epoxide ring-opening reactions.[16]

-

Purification: Upon completion, the excess isopropylamine and solvent are removed under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of toluene and n-hexane, to obtain the final product as a crystalline solid.[10][12]

Causality and Experimental Choices:

-

Excess Isopropylamine: A large excess of isopropylamine is used to act as both the nucleophile and the solvent, driving the reaction towards the desired product and minimizing the formation of dialkylated byproducts.

-

Regioselectivity: The nucleophilic attack of isopropylamine on the epoxide ring generally occurs at the less sterically hindered carbon atom, following an S_N2 mechanism.[15][17]

Reaction Mechanisms

Epoxide Ring-Opening

The key step in the synthesis of this compound is the nucleophilic ring-opening of the epoxide. Under basic or neutral conditions, as is the case with an amine nucleophile, the reaction proceeds via an S_N2 mechanism .[14][15] The amine directly attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open and form a β-amino alcohol.[18]

Sources

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol in the rat, in man, and in the rat liver 9000 g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. usbio.net [usbio.net]

- 10. jocpr.com [jocpr.com]

- 11. scribd.com [scribd.com]

- 12. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. jsynthchem.com [jsynthchem.com]

- 15. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 16. researchgate.net [researchgate.net]

- 17. commons.emich.edu [commons.emich.edu]

- 18. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: A Strategic Derivative in Pharmacokinetic Studies

An In-Depth Technical Guide to the Chemical Properties of 4-Methoxy Propranolol

This guide provides a comprehensive technical overview of the core chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and application as a critical tool in metabolic research. The structure herein is dictated by the scientific narrative of the compound, ensuring a logical and in-depth exploration of its attributes.

This compound is a key chemical derivative of propranolol, a widely used non-selective beta-adrenergic antagonist.[1] While not a therapeutic agent itself, its true value lies in its role as a specialized molecular probe for elucidating the metabolic pathways of its parent compound. Propranolol undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation, N-dealkylation, and glucuronidation, catalyzed by cytochrome P450 enzymes like CYP2D6 and CYP1A2.[2][3][4][5] One of its major, pharmacologically active metabolites is 4-hydroxypropranolol.[2][6][7]

The strategic placement of a methyl group on the 4-position hydroxyl group of the naphthalene ring "blocks" this primary site of metabolism. This modification makes this compound an invaluable tool for investigating the subsequent steps of drug metabolism, particularly the regioselectivity of glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.[8] Understanding its unique chemical properties is therefore fundamental to its effective application in these advanced pharmacokinetic and drug metabolism studies.

Molecular Identity and Physicochemical Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical behavior. These properties govern its handling, solubility, and interaction with biological systems.

-

IUPAC Name: 1-(4-methoxy-1-naphthyloxy)-3-(isopropylamino)propan-2-ol

-

Molecular Formula: C₁₇H₂₃NO₃

-

CAS Number: 437999-44-5 (for (R)-enantiomer)[9]

The physicochemical properties of this compound are summarized in the table below. Data is primarily for the (R)-enantiomer, with some properties estimated based on the well-characterized parent compound, propranolol.

| Property | Value | Source / Rationale |

| Molecular Weight | 289.37 g/mol | Calculated from Molecular Formula |

| Physical Form | Off-White Solid | [9] |

| Solubility | Soluble in Dichloromethane, DMSO, Methanol | [9] |

| Storage Temperature | Refrigerator (2-8 °C) | [9] |

| Predicted LogP | ~3.6 - 3.9 | Estimated increase from Propranolol's LogP of 3.48[1][10] due to the addition of a methoxy group. |

| Predicted pKa | ~9.4 - 9.6 | Expected to be similar to Propranolol's basic pKa of 9.53[10] as the secondary amine is the primary basic center. |

Chemical Synthesis: A Targeted Approach

The synthesis of this compound is a multi-step process adapted from established methods for preparing propranolol analogs.[8] The causality behind this specific pathway is the need to controllably build the ether and aminopropanol side chain onto the methoxy-substituted naphthalene core.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, starting from the commercially available 4-methoxy-1-naphthol.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Materials:

-

4-Methoxy-1-naphthol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl ethyl ketone (MEK)

-

Epichlorohydrin

-

Isopropylamine

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of the Epoxide Intermediate

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-Methoxy-1-naphthol (1.0 g) and anhydrous potassium carbonate (2.5 g) in methyl ethyl ketone (12.5 mL).[8]

-

Add an excess of epichlorohydrin (15 mL). The use of excess epichlorohydrin drives the reaction towards the product, and K₂CO₃ acts as a base to deprotonate the naphthol, facilitating nucleophilic attack on the epoxide precursor.

-

Heat the mixture to reflux in an oil bath for 6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system), observing the consumption of the starting naphthol.

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude epoxide intermediate.

-

-

Step 2: Amine Addition (Epoxide Ring Opening)

-

To the crude residue from Step 1, add isopropylamine (10 mL) and a small amount of water (1 mL).[8] The isopropylamine acts as the nucleophile, opening the epoxide ring to form the desired aminopropanol side chain. Water can facilitate this process.

-

Reflux the mixture for 5 hours. Again, monitor the reaction by TLC until the intermediate epoxide spot is consumed.

-

Upon completion, evaporate the excess isopropylamine and water under reduced pressure to obtain the crude this compound.

-

-

Step 3: Purification

-

Purify the crude product using silica gel column chromatography. The specific solvent system will depend on the polarity of the final compound but a gradient of ethyl acetate in hexanes is a common starting point.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as an off-white solid.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The methodologies are derived from established analytical techniques for propranolol and its metabolites.[11][12][13]

Analytical Workflow Diagram

This diagram outlines a standard workflow for the characterization and quantification of this compound.

Caption: LC-MS/MS analytical workflow for this compound.

Mass Spectrometry (MS)

Electrospray ionization in positive mode (ESI+) is the preferred method for analyzing propranolol and its analogs due to the basic secondary amine, which is readily protonated.

-

Expected [M+H]⁺: 290.17 m/z

-

Fragmentation Pattern: Tandem MS (MS/MS) would be used for structural confirmation. Key fragment ions are predicted based on the fragmentation of propranolol. The most prominent fragment would likely result from the cleavage of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group, leading to a characteristic fragment ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive methods for structural elucidation. The predicted shifts are based on propranolol's known spectra, with adjustments for the electron-donating methoxy group on the naphthalene ring.[14][15]

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Naphthyl) | 6.8 - 8.2 | m | 6H | Complex multiplet pattern, with upfield shifts expected for protons near the -OCH₃ group compared to propranolol. |

| Methoxy (-OCH₃) | ~3.9 | s | 3H | Characteristic singlet for a methoxy group. |

| -O-CH ₂- | ~4.1 | m | 2H | Diastereotopic protons adjacent to the ether linkage. |

| -CH (OH)- | ~4.3 | m | 1H | Methine proton on the hydroxyl-bearing carbon. |

| -CH ₂-NH- | ~3.1 | m | 2H | Diastereotopic protons adjacent to the amine. |

| -NH-CH -(CH₃)₂ | ~3.2 | m | 1H | Methine proton of the isopropyl group. |

| -CH-(CH ₃)₂ | ~1.3 | d | 6H | Doublet for the two equivalent methyl groups of the isopropyl moiety. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. Characteristic peaks are predicted based on known spectra for propranolol hydrochloride.[16][17][18]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3400 | O-H | Stretching (Alcohol) |

| 3100 - 3300 | N-H | Stretching (Secondary Amine) |

| 2850 - 3000 | C-H | Stretching (Aliphatic) |

| 1250 - 1270 | C-O-C | Aryl-alkyl ether stretching |

| 1050 - 1150 | C-O | Stretching (Secondary Alcohol) |

| ~800 | C-H | Bending (Substituted Naphthalene) |

Application in Propranolol Metabolism Research

The primary utility of this compound is in dissecting the complex metabolism of 4-hydroxypropranolol, a major active metabolite of propranolol.[6][8] After formation, 4-hydroxypropranolol can undergo further phase II metabolism, specifically glucuronidation, at either its aromatic or aliphatic hydroxyl group.

By using this compound as a substrate in in vitro assays with UGT enzymes, researchers can definitively determine if glucuronidation occurs on the aliphatic hydroxyl group. Since the aromatic hydroxyl is blocked by a methyl group, any observed glucuronide formation (e.g., 4-methoxypropranolol glucuronide) must have occurred at the secondary alcohol position.[8] This provides unambiguous evidence of the UGT enzyme's regioselectivity.

Propranolol Metabolism and Role of this compound

Caption: Role of this compound in studying metabolism.

Conclusion

This compound is more than a simple derivative; it is a purpose-built chemical tool essential for advanced drug metabolism research. Its synthesis is straightforward, and its chemical properties are well-defined by standard analytical techniques. The strategic methylation of the 4-hydroxy position provides researchers with a precise instrument to probe the regioselectivity of Phase II metabolic enzymes, contributing to a deeper and more mechanistic understanding of the pharmacokinetics of propranolol and other drugs with similar metabolic profiles. This guide provides the foundational chemical knowledge required for its confident synthesis, characterization, and application in the laboratory.

References

-

Propranolol - Wikipedia. [Link]

-

Propranolol Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Shand, D. G. (1975). Clinical Pharmacokinetics of Propranolol. Semantic Scholar. [Link]

-

Propranolol: Uses, Dosage, Side Effects and More | MIMS Malaysia. [Link]

-

Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys? Consensus. [Link]

-

Le, M., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. National Center for Biotechnology Information (PMC). [Link]

-

Bardhi, A., et al. (2026). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World. [Link]

-

Partani, P., et al. (2007). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [Link]

-

Propranolol | C16H21NO2 | CID 4946 - PubChem. [Link]

-

Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS - Agilent. [Link]

-

FTIR spectrograms of pure propranolol hydrochloride (A), formulation... - ResearchGate. [Link]

-

(a) Synthesis of propranolol used a catalyst of tartaric acid and metal salts - ResearchGate. [Link]

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. PubMed. [Link]

-

Walle, T., et al. (1978). Simultaneous determination of propranolol and 4-hydroxypropranolol in plasma by mass fragmentography. PubMed. [Link]

-

Zhang, Y., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. National Center for Biotechnology Information (PMC). [Link]

-

Podgórski, R., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001849). Human Metabolome Database. [Link]

-

Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate. [Link]

-

Teng, L., et al. (1993). Regioisomeric aromatic dihydroxylation of propranolol. Synthesis and identification of 4,6- and 4,8-dihydroxypropranolol as metabolites in the rat and in man. PubMed. [Link]

-

Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol. PubMed. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Marshell, J., & Gunasekaran, S. (2007). The infrared and Raman spectra of propranolol hydrochloride. CORE. [Link]

-

SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. [Link]

-

Zielińska, A., et al. (2006). 1H and 13C NMR characteristics of β-blockers. ResearchGate. [Link]

-

PROPRANOLOL SYNTHESIS - YouTube. [Link]

-

Sharma, R., et al. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water and biological fluids. SciSpace. [Link]

-

Habeeb, E. D. H., & Sulaiman, I. D. (2021). Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Impactfactor.org. [Link]

-

(+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem. [Link]

-

Physicochemical properties of propranolol. | Download Table - ResearchGate. [Link]

-

Damle, M. C., & Bothara, K. G. (2010). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. National Center for Biotechnology Information (PMC). [Link]

-

Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. National Institutes of Health (NIH). [Link]

-

Suksaeree, J., et al. (2015). ft-ir study between propranolol hydrochloride and pharmaceutically acceptable excipients. ThaiJO. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. mims.com [mims.com]

- 5. droracle.ai [droracle.ai]

- 6. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-4-Methoxy Propranolol CAS#: 437999-44-5 [chemicalbook.com]

- 10. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. li05.tci-thaijo.org [li05.tci-thaijo.org]

An In-depth Technical Guide to the Receptor Binding Affinity of 4-Methoxy Propranolol

This guide provides a comprehensive technical overview of the receptor binding affinity of 4-methoxy propranolol. It is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel compounds. This document delves into the theoretical underpinnings, practical methodologies, and data interpretation necessary to elucidate the binding profile of this propranolol analog.

Introduction: The Rationale for Investigating this compound

Propranolol, a non-selective beta-adrenergic antagonist, is a cornerstone therapeutic agent for a range of cardiovascular and neurological disorders.[1][2][3] Its pharmacological activity is primarily mediated through competitive antagonism of β1- and β2-adrenergic receptors.[3][4][5] The metabolism of propranolol is extensive, leading to several metabolites, some of which, like 4-hydroxypropranolol, retain significant biological activity.[2][6][7] The 4-position on the naphthalene ring of propranolol is a key site for metabolic modification and is critical for its interaction with adrenergic receptors.

The introduction of a methoxy group at the 4-position, creating this compound, presents a compelling avenue for research. This structural modification can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. A thorough characterization of this compound's receptor binding affinity is the foundational step in understanding its potential as a novel therapeutic agent.

Theoretical Framework: Understanding Receptor-Ligand Interactions

The interaction between a ligand, such as this compound, and its receptor is governed by the principles of chemical kinetics and thermodynamics. The affinity of a ligand for its receptor is a measure of the strength of their interaction and is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.

Radioligand binding assays remain the gold standard for directly quantifying receptor density and ligand affinity.[8] These assays utilize a radiolabeled ligand (a "hot" ligand) with known high affinity and specificity for the target receptor. The binding of the radioligand is then competed with increasing concentrations of an unlabeled ligand (a "cold" ligand), such as this compound. The concentration of the cold ligand that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Comparative Receptor Binding Profile of Propranolol Analogs

While specific binding data for this compound is not extensively published, we can infer its potential binding characteristics by examining the known affinities of propranolol and its major metabolite, 4-hydroxypropranolol.

| Compound | Receptor Subtype | Ki (nM) | Species | Source |

| Propranolol | β1-adrenergic | 1.8 | Rat | [4] |

| Propranolol | β2-adrenergic | 0.8 | Rat | [4] |

| Propranolol | 5-HT1A | - | Rat | [9] |

| Propranolol | 5-HT1B | - | Rat | [9] |

| 4-Hydroxypropranolol | β-adrenergic | Similar to Propranolol | Cats, Guinea Pigs | [6] |

Note: Specific Ki values for the serotonergic receptors are not provided in the search results, but propranolol is known to bind to them.[9]

The 4-hydroxy metabolite of propranolol demonstrates a binding affinity for β-adrenergic receptors that is comparable to the parent compound.[6] This suggests that substitution at the 4-position does not abolish binding and may modulate receptor selectivity and functional activity.

Experimental Protocol: Determination of Receptor Binding Affinity

The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for β-adrenergic and serotonergic receptors. This protocol is a self-validating system, incorporating necessary controls for robust and reproducible results.

Materials and Reagents

-

Cell Lines or Tissue Preparations:

-

CHO or HEK293 cells stably expressing human β1- or β2-adrenergic receptors.

-

Rat brain tissue (e.g., cerebral cortex) for a mixed population of adrenergic and serotonergic receptors.

-

-

Radioligands:

-

[³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP) for β-adrenergic receptors.[10]

-

[³H]-8-OH-DPAT for 5-HT1A receptors.

-

[¹²⁵I]-GTI for 5-HT1B receptors.

-

-

Unlabeled Ligands:

-

This compound (test compound).

-

Propranolol (positive control).[8]

-

Serotonin (for non-specific binding at serotonin receptors).

-

-

Buffers and Solutions:

-

Equipment:

-

Dounce homogenizer or polytron.

-

High-speed refrigerated centrifuge.

-

96-well microplates.

-

Cell harvester and glass fiber filters.[11]

-

Scintillation counter or gamma counter.

-

Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

Part 1: Membrane Preparation [10][11]

-

Harvest cultured cells or mince fresh/frozen tissue.

-

Homogenize in ice-cold Homogenization Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in Sucrose Buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

-

Aliquot and store the membrane preparation at -80°C.

Part 2: Competitive Binding Assay [8][10][11]

-

Thaw the membrane preparation on ice and resuspend in Assay Buffer to the desired protein concentration.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay Buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay Buffer, radioligand, a high concentration of an appropriate unlabeled ligand (e.g., 10 µM propranolol for β-receptors), and membrane suspension.

-

Competition: Assay Buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a scintillation or gamma counter.

Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Considerations

The binding of an antagonist like propranolol to β-adrenergic receptors blocks the downstream signaling cascade initiated by endogenous catecholamines.[3][12] This canonical pathway involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12]

Caption: Antagonism of the β-adrenergic signaling pathway.

Functional assays, such as measuring changes in intracellular cAMP levels in response to agonist stimulation in the presence of this compound, are essential to confirm its antagonistic activity and to investigate potential inverse agonism or biased agonism.

Conclusion and Future Directions

The pharmacological characterization of this compound begins with a precise determination of its receptor binding affinity. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. By comparing the binding profile of this compound to that of its parent compound, researchers can gain valuable insights into the structure-activity relationships of this class of molecules.

Future studies should extend beyond simple binding assays to include functional assessments of downstream signaling pathways and in vivo models to evaluate the therapeutic potential of this compound. A comprehensive understanding of its receptor interactions is paramount for the rational design of next-generation β-blockers with improved efficacy and safety profiles.

References

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01).

- Detection of β-Adrenergic Receptors by Radioligand Binding | Springer N

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors - Benchchem. (n.d.).

- Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed. (n.d.).

- Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH. (n.d.).

- Serotonergic inhibition of rat Leydig cell function by propranolol - PubMed. (n.d.).

- Propranolol - Wikipedia. (n.d.).

- Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology. (n.d.).

- Propranolol and its Mechanism of Action - Open Access Journals. (n.d.).

- β adrenergic receptor Antagonist, Gene | MedChemExpress. (n.d.).

- Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - MDPI. (n.d.).

- Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed - NIH. (n.d.).

Sources

- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonergic inhibition of rat Leydig cell function by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

The Genesis of a Molecular Probe: An In-depth Technical Guide to the Discovery and History of 4-Methoxy Propranolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 4-Methoxy Propranolol, a notable analog of the widely recognized beta-blocker, Propranolol. Unlike its famous parent compound, this compound was not developed as a therapeutic agent but rather emerged from the intricate world of metabolic research. This document delves into the historical context of its first synthesis, its pivotal role in elucidating the metabolic pathways of Propranolol, and provides a detailed, step-by-step protocol for its chemical synthesis. Through an examination of its discovery and applications, this guide serves as a critical resource for researchers in pharmacology, drug metabolism, and medicinal chemistry, offering insights into the nuanced world of drug analog development for research purposes.

Introduction: A Tale of Two Molecules

The story of this compound is intrinsically linked to its progenitor, Propranolol. First synthesized in the early 1960s by Sir James Black, Propranolol revolutionized the treatment of cardiovascular diseases and earned Black the Nobel Prize in Medicine in 1988[1]. Its profound therapeutic impact spurred extensive research into its mechanism of action, pharmacokinetics, and metabolism. It was within this scientific crucible that the need for molecular tools to probe the intricate metabolic fate of Propranolol arose, leading to the synthesis of specific analogs, including this compound.

This guide will illuminate the discovery of this compound, not as a blockbuster drug, but as a crucial chemical entity designed to answer specific scientific questions. We will explore its synthesis, its application in metabolic studies, and its significance in the broader context of drug development.

Discovery and Historical Context: A Tool for Metabolic Investigation

The first documented synthesis and use of this compound can be traced back to a 1986 study by Talaat and Nelson, published in Drug Metabolism and Disposition.[2] Their research focused on identifying and characterizing a specific metabolite of Propranolol, 3-(4-hydroxy-1-naphthoxy)lactic acid. To understand the metabolic pathway leading to this compound, the researchers required a molecular probe that could mimic a key intermediate, 4-hydroxypropranolol, but with altered properties.

This compound was synthesized as a more lipophilic analog of 4-hydroxypropranolol.[2] The rationale behind this was to investigate whether increased lipophilicity would influence its N-dealkylation, a key step in the metabolic cascade. The study involved incubating this compound with rat liver supernatant, and the results provided valuable insights into the metabolic fate of Propranolol's side chain.[2] This pioneering work established this compound's role as a specialized research chemical, a molecular tool crafted to dissect complex biological processes.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 4-methoxy-1-naphthol. The general synthetic strategy mirrors that of Propranolol itself, involving a Williamson ether synthesis to introduce the glycidyl ether moiety, followed by a ring-opening reaction with isopropylamine.

Synthesis Pathway

Caption: Synthetic pathway of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of Propranolol analogs.[3][4][5]

Step 1: Synthesis of 3-(4-Methoxy-1-naphthoxy)-1,2-epoxypropane

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methoxy-1-naphthol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir the mixture at room temperature for 30 minutes to form the sodium salt of 4-methoxy-1-naphthol.

-

Epichlorohydrin Addition: Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture through the dropping funnel.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate. This intermediate can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 3-(4-methoxy-1-naphthoxy)-1,2-epoxypropane (1.0 equivalent) in an excess of isopropylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the excess isopropylamine under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Structural Elucidation

The chemical structures of the intermediate and the final product should be confirmed using standard analytical techniques.

Caption: Key chemical structures in the synthesis of this compound.

Table 1: Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₃ |

| Molecular Weight | 289.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

Application in Research

The primary application of this compound has been in the field of drug metabolism and pharmacokinetics. Its synthesis by Talaat and Nelson was a clear demonstration of the "analog approach" to studying metabolic pathways. By modifying the structure of a known metabolite (4-hydroxypropranolol) to alter a specific physicochemical property (lipophilicity), researchers can gain valuable insights into enzyme-substrate interactions and the factors that govern metabolic transformations.

While not intended for therapeutic use, this compound and its deuterated isotopologues (e.g., this compound-d7) also serve as invaluable internal standards in bioanalytical methods for the quantification of Propranolol and its metabolites in biological matrices.

Conclusion

The story of this compound is a compelling example of how chemical synthesis serves as a fundamental tool in the advancement of biomedical research. Its "discovery" was not a serendipitous event in the quest for a new drug, but a deliberate and rational design of a molecular probe to unravel the complexities of drug metabolism. This in-depth technical guide provides the historical context and the practical knowledge for the synthesis of this important research chemical, empowering scientists to continue to build upon the foundational understanding of drug action and disposition.

References

-

Talaat, R. E., & Nelson, W. L. (1986). Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol in the rat, in man, and in the rat liver 9000 g supernatant fraction. Drug Metabolism and Disposition, 14(2), 204-207. [Link]

-

Frecentese, F., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5123. [Link]

- Google Patents. (2021).

-

Srinivas, K., et al. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(12), 5111-5113. [Link]

-

Nobuta, T., et al. (2014). Continuous and Convergent Access to Vicinyl Amino Alcohols. Chemical Communications, 50(86), 13123-13126. [Link]

-

Srinivasan, C. V., et al. (1998). A short and efficient synthesis of (S)-(-)-propranolol. Tetrahedron: Asymmetry, 9(16), 2863-2866. [Link]

- Google Patents. (2015). Novel propranolol synthesis method. (CN104961642A).

-

Oatis, J. E., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822-824. [Link]

-

Srimurugan, S., et al. (2012). An Alternative Route for the Synthesis of Racemic Propranolol and Atenolol. Maejo International Journal of Science and Technology, 6(03), 351-357. [Link]

-

Jovanović, S. M., et al. (2006). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. Journal of the Serbian Chemical Society, 71(8-9), 867-876. [Link]

-

Yadav, G. D., & Kulkarni, M. G. (2001). Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy. Clean Technologies and Environmental Policy, 3(2), 125-131. [Link]

-

Ionescu, D., et al. (2011). Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. Revista de Chimie, 62(1), 69-73. [Link]

- Google Patents. (2011). Process for preparing phenoxy-amino-propanols. (US7923577B2).

-

Hu, B., et al. (2020). Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. Journal of Chromatography A, 1626, 461369. [Link]

-

Qian, H., et al. (2010). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][2]BENZOPYRAN-7-ONE. RASAYAN Journal of Chemistry, 3(2), 291-294. [Link]

-

Srinivasan, V. (2015). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 18(4), 369–374. [Link]

- Google Patents. (1997). Production of 4-methoxyphenol. (JPH09151151A).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol in the rat, in man, and in the rat liver 9000 g supernatant fraction. | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 4. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

The Impact of 4-Methoxy Substitution on the Structure-Activity Relationship of Propranolol: A Technical Guide

This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of 4-methoxy propranolol, a key analog of the prototypical β-adrenergic receptor antagonist, propranolol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay between chemical structure and pharmacological activity, offering insights grounded in established experimental data and theoretical principles.

Introduction: Propranolol as a Scaffold for Cardiovascular Drug Discovery

Propranolol, a non-selective β-blocker, has been a cornerstone in the management of cardiovascular diseases for decades.[1][2] Its therapeutic efficacy stems from its ability to antagonize β-adrenergic receptors, thereby mitigating the effects of catecholamines like epinephrine and norepinephrine. The molecular architecture of propranolol, featuring a naphthalene ring, a propanolamine side chain, and an isopropylamino group, has served as a versatile scaffold for the development of numerous other β-blockers with modified pharmacokinetic and pharmacodynamic profiles.[2] Understanding the SAR of propranolol is paramount for the rational design of new chemical entities with enhanced potency, selectivity, and safety profiles. A critical area of investigation within the SAR of propranolol revolves around substitutions on its naphthalene ring system. This guide specifically focuses on the implications of introducing a methoxy group at the 4-position of the naphthalene ring.

The Core Pharmacophore of Aryloxypropanolamine β-Blockers

The biological activity of propranolol and its analogs is intrinsically linked to three key structural motifs that constitute the aryloxypropanolamine pharmacophore. The interplay of these components dictates the affinity and selectivity of the ligand for β-adrenergic receptors.

-

The Aromatic Ring: The bicyclic naphthalene ring system of propranolol is a primary determinant of its high affinity for β-adrenergic receptors. This lipophilic moiety engages in van der Waals interactions within a hydrophobic pocket of the receptor. Substitutions on this ring can significantly modulate the compound's pharmacological properties, including its receptor subtype selectivity (β1 vs. β2) and its metabolic profile.

-

The Propanolamine Side Chain: The flexible propanolamine linker is crucial for correctly positioning the other pharmacophoric elements within the receptor's binding site. The hydroxyl group on this chain is a key hydrogen bond donor, forming a critical interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the β-adrenergic receptor. The stereochemistry of the chiral carbon bearing this hydroxyl group is paramount; the (S)-enantiomer of propranolol exhibits approximately 100-fold greater binding affinity than the (R)-enantiomer.

-

The Amino Group: The secondary amine, typically substituted with a bulky alkyl group like isopropyl, is another essential feature. In its protonated state at physiological pH, this group forms an ionic bond with a conserved aspartate residue in TM3 of the receptor, anchoring the ligand in the binding pocket. The size and nature of the substituent on the nitrogen atom can influence both potency and selectivity.

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Investigation of 4-Methoxy Propranolol

Introduction

4-Methoxy Propranolol is a derivative of the well-characterized non-selective β-adrenergic receptor antagonist, propranolol.[1][2][3][4] Propranolol's therapeutic and research applications are extensive, primarily revolving around its ability to competitively block β1 and β2 adrenergic receptors.[3][4][5] This blockade inhibits the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine, which involves the activation of adenylyl cyclase and subsequent production of the second messenger cyclic AMP (cAMP).[1][6] The methoxy substitution at the 4-position of the naphthyl ring in this compound is anticipated to modulate its pharmacological profile, potentially altering its receptor affinity, selectivity, and pharmacokinetic properties compared to the parent compound and its primary active metabolite, 4-hydroxypropranolol.[7][8]

This guide provides a comprehensive set of experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound, designed for researchers in pharmacology and drug development. The protocols are structured to enable a thorough investigation of the compound's mechanism of action and pharmacological effects.

PART 1: Synthesis and Characterization of this compound

A plausible synthetic route for this compound can be adapted from established methods for propranolol and its analogs.[9][10][11] The following is a generalized two-step protocol.

Synthesis of 1-(4-methoxynaphthalen-1-yloxy)-2,3-epoxypropane

This initial step involves a Williamson ether synthesis to couple 4-methoxy-1-naphthol with epichlorohydrin.

-

Materials: 4-methoxy-1-naphthol, epichlorohydrin, sodium hydroxide (NaOH), benzyltriethylammonium chloride (phase transfer catalyst), and an appropriate solvent system (e.g., toluene/water).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxy-1-naphthol and a catalytic amount of benzyltriethylammonium chloride in the organic solvent.

-

Heat the mixture to approximately 50-60°C.

-

Slowly add a concentrated aqueous solution of NaOH dropwise to the reaction mixture.

-

Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool, separate the organic layer, and wash it with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

-

Purify the product by column chromatography on silica gel.

-

Synthesis of this compound

The final step involves the ring-opening of the epoxide with isopropylamine.

-

Materials: 1-(4-methoxynaphthalen-1-yloxy)-2,3-epoxypropane, isopropylamine, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the purified epoxide intermediate in the chosen solvent in a pressure-rated reaction vessel.

-

Add an excess of isopropylamine to the solution.

-

Seal the vessel and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

PART 2: In Vitro Characterization

Radioligand Binding Assays for β-Adrenergic Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[12]

2.1.1. Membrane Preparation

-

Source: Tissues or cultured cells expressing β1 and β2-adrenergic receptors (e.g., heart, lung, or transfected cell lines like CHO or HEK293).[13][14]

-

Protocol:

-

Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[13]

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

2.1.2. Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand.

-

Protocol:

-

Incubate the prepared membranes with increasing concentrations of a suitable radioligand (e.g., ³H-CGP 12177 or ¹²⁵I-CYP).[12][14]

-

For non-specific binding, include a parallel set of tubes with a high concentration of a non-labeled competitor (e.g., 10 µM propranolol).[14]

-

After incubation to equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.[13]

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific from total binding.

-

2.1.3. Competition Binding Assay

This assay determines the affinity (Ki) of this compound for the receptor.[13]

-

Protocol:

-

Incubate the membranes with a fixed concentration of the radioligand (at or near its Kd) and increasing concentrations of unlabeled this compound.

-

Follow the same incubation and filtration procedure as the saturation binding assay.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assays: cAMP Measurement

Functional assays are essential to determine whether this compound acts as an antagonist, agonist, or partial agonist. Since β-adrenergic receptors are Gs-coupled, their activation leads to an increase in intracellular cAMP.[15][16]

2.2.1. Cell Culture

-

Use cell lines endogenously expressing or transfected with β1 or β2-adrenergic receptors (e.g., HEK293, CHO).[17]

2.2.2. cAMP Assay Protocol (Antagonist Mode)

-

Principle: Measure the ability of this compound to inhibit the cAMP production stimulated by a known β-adrenergic agonist (e.g., isoproterenol).

-

Procedure:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a β-agonist (e.g., the EC80 of isoproterenol).

-

After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based assays).[18][19][20]

-

Generate a concentration-response curve to determine the IC50 of this compound.

-

Data Presentation

| Parameter | Description | Expected Outcome for this compound |

| Ki (β1) | Inhibitory constant at the β1-adrenergic receptor. | To be determined. |

| Ki (β2) | Inhibitory constant at the β2-adrenergic receptor. | To be determined. |

| Selectivity | Ratio of Ki (β2) / Ki (β1). | To be determined. |

| IC50 (cAMP) | Concentration inhibiting 50% of agonist-induced cAMP production. | To be determined. |

Visualization of In Vitro Workflow

Caption: Workflow for in vitro characterization of this compound.

PART 3: In Vivo Experimental Protocols

In vivo studies are crucial to understand the physiological effects of this compound. Rodent models are commonly used for initial cardiovascular assessments.[21]

Animal Models

-

Species: Sprague-Dawley or Wistar rats are suitable for these studies.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Cardiovascular Parameter Assessment in Anesthetized Rats

This protocol assesses the effects of this compound on key cardiovascular parameters.

-

Anesthesia: Anesthetize rats with an appropriate agent (e.g., isoflurane or urethane).[22]

-

Surgical Preparation:

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Insert a catheter into the left ventricle via the right carotid artery for measuring left ventricular pressure (LVP) and its first derivative (dP/dt), an index of myocardial contractility.

-

Record heart rate from the pressure signal or via ECG electrodes.

-

-

Experimental Protocol:

-

Allow the animal to stabilize after surgery.

-

Administer increasing intravenous doses of this compound.

-

Record heart rate, mean arterial pressure, and dP/dt continuously.

-

To assess β-blocking activity, administer a bolus of isoproterenol before and after each dose of this compound and measure the attenuation of the isoproterenol-induced tachycardia and increase in dP/dt.

-

Pharmacokinetic Analysis

This protocol determines the pharmacokinetic profile of this compound.

-

Dosing: Administer this compound via the desired route (e.g., intravenous bolus or oral gavage).

-

Blood Sampling: Collect serial blood samples at predetermined time points from a cannulated artery or via tail vein sampling.

-

Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method for the quantification of this compound and its potential metabolites in plasma, such as LC-MS/MS.[23]

-

The method should involve protein precipitation or solid-phase extraction of the plasma samples.

-

-

Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability (for oral administration) using appropriate software.

Visualization of In Vivo Protocol

Caption: Overview of in vivo pharmacodynamic and pharmacokinetic protocols.

PART 4: Data Interpretation and Troubleshooting

-

Binding vs. Functional Potency: A discrepancy between Ki values from binding assays and IC50 values from functional assays could indicate that this compound has partial agonist or inverse agonist activity. Further investigation would be warranted.

-

In Vivo Efficacy: The in vivo effects on heart rate and blood pressure should correlate with the in vitro β-blocking potency. A lack of correlation might suggest significant off-target effects or rapid metabolism to inactive or less active compounds.

-

Metabolite Profiling: Given that propranolol is extensively metabolized, with 4-hydroxypropranolol being a major active metabolite, it is crucial to identify and characterize the metabolites of this compound.[1][24][25] These metabolites could contribute to the overall pharmacological effect.

References

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Insel, P. A. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

-

Tewson, P. H., et al. (2016). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening, 21(5), 504-511. [Link]

-

Walle, T., et al. (1990). Pharmacokinetics and metabolism of oral doses of a 4'-methylthio derivative of propranolol in man. Xenobiotica, 20(3), 281-291. [Link]

-

Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Baker, J. G., et al. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal, 25(11), 3846-3854. [Link]

-

Parravicini, C., et al. (2007). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 55(3), 287-294. [Link]

-

Wikipedia. Propranolol. [Link]

-

Woodcock, E. A., et al. (2019). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (143), e58831. [Link]

-

Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-342). Humana Press. [Link]

-

Tsai, T. H., et al. (1989). Tissue selectivity of propranolol derivatives in vivo. A confirmation of in vitro findings. Biochemical Pharmacology, 38(21), 3865-3870. [Link]

-

Nies, A. S., & Shand, D. G. (1975). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(1), 1-15. [Link]

-

Stosik, A., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Cancers, 14(6), 1494. [Link]

-

Walle, T., et al. (1982). Effect of dose and uremia on plasma and urine profiles of propranolol metabolites. Clinical Pharmacology & Therapeutics, 32(3), 329-336. [Link]

-

Belanger, P. M., et al. (2007). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 433-440. [Link]

-

Fitzgerald, J. D., et al. (1972). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 45(4), 685-701. [Link]

-

ResearchGate. The scheme illustrates the synthesis reaction of propranolol from 1-naphthol and isopropylamine. [Link]

-

Yener, G., et al. (2001). Comparative in vivo evaluation of propranolol hydrochloride after oral and transdermal administration in rabbits. Journal of Pharmacy and Pharmacology, 53(9), 1189-1194. [Link]

-

Kumar, A., et al. (2011). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 3(6), 841-846. [Link]

-

Menzel, C., et al. (2021). Predictivity of standardized and controlled permeation studies: Ex vivo - In vitro - In vivo correlation for sublingual absorption of propranolol. International Journal of Pharmaceutics, 607, 121013. [Link]

-

Noma, T., et al. (2011). Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways. Journal of Biological Chemistry, 286(37), 32379-32389. [Link]

-

Walle, T., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822-824. [Link]

-

Harry, J. D., et al. (1972). A comparison of the haemodynamic effects of propranolol, 4-hydroxypropranolol and practolol in anaesthetized dogs. British Journal of Pharmacology, 45(3), 494-503. [Link]

-

Vo, T. N., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-6. [Link]

-

Steenen, S. A., et al. (2016). Beta-blockers: Historical Perspective and Mechanisms of Action. Netherlands Heart Journal, 24(2), 104-111. [Link]

-

Lalonde, R. L., et al. (1987). Propranolol pharmacodynamic modeling using unbound and total concentrations in healthy volunteers. Journal of Clinical Pharmacology, 27(6), 457-463. [Link]

-

Mak, I. T., & Weglicki, W. B. (1995). Potent antioxidant properties of 4-hydroxyl-propranolol. Journal of Pharmacology and Experimental Therapeutics, 275(1), 229-235. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Propranolol (beta blocker)?. [Link]

-

Agilent. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

-

CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

-

Medicosis Perfectionalis. (2018). Propranolol - Mechanism of Action. YouTube. [Link]

-

Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278. [Link]

-

Driscoll, E. M., et al. (1973). Comparative cardiovascular effects of propranolol and practolol in puppies. European Journal of Pharmacology, 22(3), 282-287. [Link]

-

Kumar, P., & Malik, A. K. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water samples and biological fluids. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 102-108. [Link]

-

Al-Khafaji, K., & Al-Ghanimi, K. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 29(1), 234. [Link]

-

Zarapkar, S. S., & Kanyawar, N. S. (2002). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 64(4), 363-365. [Link]

-

de Souza, J., et al. (2018). Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(1), 9-25. [Link]

-

Nayler, W. G., & Carson, V. (1966). The Effects of Pronethalol and Propranolol on the Coronary Circulation of the Dog. British Journal of Pharmacology and Chemotherapy, 26(2), 407-417. [Link]

-

Reimer, K. A., et al. (1981). Comparative effects of propranolol, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion. Journal of the American College of Cardiology, 1(3), 804-813. [Link]

-

D'Amato, T. A., & Werman, B. S. (1987). Canine cardiovascular responses to endotracheally and intravenously administered atropine, isoproterenol, and propranolol. American Journal of Emergency Medicine, 5(5), 384-387. [Link]

Sources

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. m.youtube.com [m.youtube.com]

- 7. apexbt.com [apexbt.com]

- 8. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. scispace.com [scispace.com]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 17. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Tissue selectivity of propranolol derivatives in vivo. A confirmation of in vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of dose and uremia on plasma and urine profiles of propranolol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing 4-Methoxy Propranolol in Cell Culture

Introduction: Beyond Canonical Beta-Blockade

Propranolol, a non-selective beta-adrenergic receptor (β-AR) antagonist, is a cornerstone therapeutic agent whose mechanism of action is traditionally defined by its competitive blockade of β1 and β2 receptors, thereby inhibiting the physiological effects of catecholamines.[1] However, contemporary pharmacology reveals a more nuanced reality. G-protein coupled receptors (GPCRs), such as the β-ARs, are not simple binary switches. They can adopt multiple conformations, leading to the preferential activation of specific downstream signaling pathways, a phenomenon known as "biased agonism" or "functional selectivity".[2][3]

Propranolol itself exemplifies this complexity. While it acts as an inverse agonist on the canonical Gs protein-adenylyl cyclase-cAMP pathway, it simultaneously functions as a partial agonist for the β-arrestin-mediated signaling cascade, notably activating the ERK/MAPK pathway.[4][5] This dual functionality opens new avenues for therapeutic development, where specific arms of a receptor's signaling repertoire can be selectively modulated.

4-Methoxy Propranolol (4-MP) is an analog and metabolite of propranolol.[6] While its pharmacology is less extensively characterized than the parent compound, its structural similarity suggests it is a critical tool for investigating the intricacies of β-AR signaling. These application notes provide a comprehensive framework for researchers to meticulously characterize the effects of this compound in cell culture, moving from foundational viability assessments to detailed mechanistic studies of biased signaling.

The Principle of Biased Agonism at β-Adrenergic Receptors

GPCR signaling is not monolithic. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. For β-ARs, this typically involves the Gαs subunit, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7][8] This is the "canonical" pathway.

However, a parallel pathway exists. Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[9][10] Initially discovered for their role in desensitizing G-protein signaling and promoting receptor internalization, β-arrestins are now recognized as versatile scaffolding proteins that initiate their own wave of G-protein-independent signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades like ERK1/2.[9][11]

A biased agonist is a ligand that preferentially activates one of these pathways over the other.[2][12] this compound, like propranolol, is hypothesized to be a biased ligand at β-ARs. The protocols outlined below are designed to dissect these parallel pathways, allowing researchers to quantify the compound's effect on both G-protein and β-arrestin signaling.

Caption: Biased signaling of this compound at the β-AR.

Foundational Protocols: Preparation and Safety

Accurate and reproducible data begins with proper preparation and handling of reagents and cells.

Reagent Preparation and Storage

| Reagent | Preparation | Storage | Stability Notes |

| This compound | Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO or ethanol.[13] | Store stock solution at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. | The compound is generally stable. Prepare fresh dilutions in culture medium for each experiment from the frozen stock.[14] |

| Cell Culture Medium | Use medium appropriate for your cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics. | Store at 4°C. Warm to 37°C before use. | Serum components can sometimes interfere with ligand-receptor interactions. Consider serum-free medium for short-term assays if validated. |

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.[15][16]

-

Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation. Avoid contact with skin and eyes.[17]

-

Disposal: Dispose of contaminated materials and waste solutions in accordance with local, state, and federal regulations.[17]

Experimental Workflow: A Step-by-Step Investigative Approach

A logical progression of experiments is crucial for building a complete pharmacological profile. The following workflow starts with broad cytotoxic effects and progressively drills down into specific molecular mechanisms.

Caption: Logical workflow for characterizing 4-MP in cell culture.

Core Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/CCK-8)